Peptide5 -

Peptide5

Catalog Number: EVT-3012733
CAS Number:
Molecular Formula: C60H98N16O20S
Molecular Weight: 1395.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Peptide5 (VDCFLSRPTEKT) is a 12-amino acid mimetic peptide corresponding to a specific region within the second extracellular loop (EL2) of connexin43 (Cx43) [, , , ]. Cx43, a member of the connexin family, forms gap junction channels and hemichannels that facilitate intercellular communication and communication between the cytoplasm and the extracellular environment, respectively [, , , ]. Peptide5 has emerged as a valuable tool in scientific research due to its ability to modulate the activity of Cx43, thereby influencing cellular processes associated with these channels [, , , , , ].

Future Directions
  • Enhancing Peptide Stability and Delivery: Further research is needed to develop more stable and efficiently delivered forms of Peptide5 to overcome its limitations related to in vivo stability and tissue penetration [, ]. This could involve exploring novel drug delivery systems like nanoparticles or exosomes [].
  • Investigating Structure-Activity Relationships: Detailed structure-activity relationship studies are crucial to optimize the potency, selectivity, and pharmacokinetic properties of Peptide5 and its derivatives []. This could lead to the development of more effective and targeted therapies.
  • Exploring Therapeutic Applications in Other Diseases: Given the involvement of Cx43 in various pathological conditions, it is worthwhile to investigate the therapeutic potential of Peptide5 in other diseases such as cardiac arrhythmias, cancer, and inflammatory disorders [].
Source and Classification

Peptides like Peptide5 are typically synthesized in laboratories using methods such as solid-phase peptide synthesis. They can also be derived from natural sources, although Peptide5 itself is primarily recognized as a synthetic entity. Peptide classification often includes categories based on their function, structure, or origin, with Peptide5 falling under synthetic peptides used for research purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Peptide5 generally employs solid-phase peptide synthesis (SPPS), a widely used technique that allows for the efficient assembly of peptides. This method involves the following steps:

  1. Starting Material: The synthesis begins with a resin-bound amino acid at the C-terminal end.
  2. Deprotection: The N-terminal protecting group is removed to allow for the coupling of the next amino acid.
  3. Coupling: An activated form of the subsequent amino acid is introduced to form a peptide bond.
  4. Repetition: This cycle of deprotection and coupling continues until the desired peptide length is achieved.
  5. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using an acid, typically trifluoroacetic acid (TFA), which also removes side-chain protecting groups .

Purification methods such as high-performance liquid chromatography (HPLC) are essential post-synthesis to ensure the purity of the final product, often achieving purities between 80% to 98% .

Molecular Structure Analysis

Structure and Data

The molecular weight and other structural data can be determined using techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS), which provides accurate measurements of molecular weight and confirms the identity of the synthesized peptide .

Chemical Reactions Analysis

Reactions and Technical Details

Peptide5 can participate in various chemical reactions typical for peptides, including hydrolysis, oxidation, and modifications through conjugation with other molecules (e.g., labeling agents or drugs). These reactions are crucial for studying its interactions within biological systems or enhancing its therapeutic properties.

The stability of Peptide5 under physiological conditions can be assessed through experiments that monitor degradation rates in different environments, which is essential for determining its viability for applications in drug development .

Mechanism of Action

Process and Data

The mechanism of action for Peptide5 largely depends on its specific sequence and structure. Generally, peptides exert their effects by interacting with specific receptors or enzymes within biological systems. This interaction can lead to various cellular responses, such as modulation of signaling pathways or inhibition/activation of enzymatic activity.

Data on the precise mechanism would require experimental validation through biochemical assays or cellular models to elucidate how Peptide5 influences biological processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Peptide5 exhibits several physical properties characteristic of peptides:

  • Solubility: Typically soluble in polar solvents such as water or dimethyl sulfoxide (DMSO).
  • Stability: Stability can vary based on pH, temperature, and presence of proteolytic enzymes.
  • Melting Point: Specific melting points may vary based on the exact composition but are generally higher than those of individual amino acids due to intermolecular interactions.

Chemical properties include susceptibility to hydrolysis under acidic or basic conditions, which can affect its stability during storage or use .

Applications

Scientific Uses

Peptide5 has potential applications in various scientific fields:

  • Drug Development: It may serve as a lead compound for developing new therapeutics targeting specific diseases.
  • Biochemical Research: Used as a tool for studying protein interactions or cellular signaling pathways.
  • Diagnostics: Potential use in diagnostic assays due to its ability to interact with biological targets.

Further research is required to fully explore these applications and establish protocols for their implementation in clinical or laboratory settings .

Introduction to Peptide5 as a Connexin43 Mimetic Peptide

Historical Context of Connexin-Targeted Therapeutic Peptides

The development of connexin-targeted peptides originated from efforts to modulate pathological cell signaling without disrupting physiological gap junction communication. Early mimetic peptides like Gap26 (VCYDKSFPISHVR) and Gap27 (SRPTEKTIFFII), derived from extracellular loop sequences of connexin43 (Cx43), demonstrated partial efficacy in blocking hemichannels but exhibited limitations in specificity and stability [4] [10]. These first-generation peptides primarily targeted extracellular loop 1 (EL1) and loop 2 (EL2) of Cx43, establishing the principle that short synthetic sequences could interfere with connexon docking or gating [10]. However, their therapeutic utility was constrained by:

  • Rapid proteolytic degradation in physiological environments
  • Off-target effects on pannexin channels [3]
  • Inability to discriminate between hemichannels and gap junctions at low concentrations

The convergence of structural biology and peptide engineering in the early 2000s facilitated the design of optimized mimetics. Researchers identified the SRPTEKT motif within EL2 as evolutionarily conserved across connexins, providing a template for rational peptide design [4]. This historical progression set the stage for Peptide5 (VDCFLSRPTEKT), a 12-amino-acid Cx43 mimetic peptide engineered for enhanced target specificity and stability compared to earlier variants [9].

Table 1: Evolution of Connexin-Targeted Therapeutic Peptides

PeptideSequenceTarget DomainKey Limitations
Gap26VCYDKSFPISHVREL1 of Cx43Pannexin cross-reactivity
Gap27SRPTEKTIFFIIEL2 of Cx43Rapid serum degradation
Antiarrhythmic PeptideH-Gly-Pro-4Hyp-Gly-Ala-Gly-OHIntracellularCardiac-specific action
Peptide5VDCFLSRPTEKTEL2 of Cx43Concentration-dependent specificity

Role of Connexin43 in Neurological and Systemic Pathologies

Connexin43 hemichannels serve as critical pathological conduits in neurological injuries and neurodegenerative diseases. Under physiological conditions, undocked Cx43 hemichannels remain closed, but cellular stressors like ischemia, mechanical trauma, or inflammation trigger their opening, leading to:

  • Dysregulated ion flux (Ca²⁺ influx, K⁺ efflux) [4]
  • Excitotoxic glutamate release [7]
  • ATP-mediated inflammasome activation [6]

In spinal cord injury (SCI), Cx43 upregulation occurs within 4 hours post-injury, reaching 300% of baseline by 4 weeks. This correlates with secondary damage propagation through:

  • Astrogliosis: Reactive astrocytes form glial scars via Cx43-mediated signaling [2]
  • Neuroinflammation: ATP release through hemichannels activates microglia and promotes IL-1β/TNF-α production [6]
  • Vascular hemorrhage: Endothelial Cx43 hemichannels disrupt blood-spinal cord barrier integrity [4]

Similarly, in Alzheimer’s disease, Cx43 hemichannels facilitate neuronal uptake of amyloid-β oligomers, while in Parkinson’s disease, α-synuclein potentiates pathogenic Cx43 opening in astrocytes [5] [7]. The ubiquitous role of pathological hemichannel activity across neurological disorders established Cx43 as a high-value therapeutic target.

Table 2: Pathological Mechanisms of Cx43 in Neurological Conditions

PathologyCx43 DysregulationConsequence
Spinal Cord Injury↑ Cx43 expression (300% at 4 weeks)Astrogliosis, microglial activation
Retinal IschemiaHemichannel-mediated ATP releaseVascular leakage, neuronal death
Alzheimer’s DiseasePlaque-associated Cx43 overexpressionAmyloid-β propagation, neuroinflammation
Parkinson’s Diseaseα-synuclein-induced hemichannel openingGlutamate excitotoxicity

Emergence of Peptide5 in Gap Junction and Hemichannel Modulation

Peptide5 emerged as a strategic refinement of prior connexin therapeutics by exploiting concentration-dependent specificity for Cx43 channels. Its design incorporates:

  • The VDCFLSRPTEKT sequence mirroring residues 113-124 of human Cx43 EL2 [9]
  • Critical SRPTEKT motif for binding specificity [4]
  • N-terminal valine-aspartate for target recognition

Unlike earlier peptides, Peptide5 exhibits a bimodal activity profile:

  • Hemichannel-selective inhibition at 5-50 μM concentrations
  • Gap junction uncoupling only at high doses (≥500 μM) [4] [6]

This selectivity was first demonstrated in ex vivo spinal cord injury models, where Peptide5 (50 μM) reduced:

  • Cellular swelling by 85%
  • Astrogliosis markers by 70%
  • Neuronal death by 65% [2] [6]

Mechanistically, Peptide5 binds extracellular loop 2 of undocked Cx43 hemichannels, stabilizing their closed conformation during ischemic stress. At therapeutic concentrations, it spares gap junctions by avoiding structural interference with docked channel configurations [4]. This targeted mechanism represented a significant advance over non-selective connexin inhibitors like carbenoxolone, which indiscriminately block all connexin and pannexin channels. Subsequent in vivo validation in rat SCI models confirmed improved locomotor recovery (Basso-Beattie-Bresnahan scores: 14.1 vs. 11.4 in controls) and 40% greater motor neuron survival [6], establishing Peptide5 as a lead candidate for neurological injury modulation.

Interactive Data Table: Peptide5's Functional Effects in Injury Models

Model SystemConcentrationHemichannel InhibitionGap Junction EffectFunctional Outcome
In vitro ischemia (hCMVEC)5-50 μM90% ATP release blockNo uncouplingEndothelial protection
Ex vivo spinal cord50 μM85% swelling reductionNo uncouplingNeuronal survival ↑65%
In vivo rat SCI100 μMSerum TNF-α ↓40%Transient uncouplingBBB score ↑24.6%
Neuropathic pain10 mg/kgNLRP3 inflammasome ↓Not detectedMechanical allodynia ↓

Properties

Product Name

Peptide5

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C60H98N16O20S

Molecular Weight

1395.6 g/mol

InChI

InChI=1S/C60H98N16O20S/c1-29(2)24-37(69-51(87)38(25-33-14-8-7-9-15-33)70-54(90)41(28-97)73-52(88)39(26-44(82)83)71-56(92)45(62)30(3)4)50(86)72-40(27-77)53(89)68-36(17-12-22-65-60(63)64)58(94)76-23-13-18-42(76)55(91)74-46(31(5)78)57(93)67-35(19-20-43(80)81)48(84)66-34(16-10-11-21-61)49(85)75-47(32(6)79)59(95)96/h7-9,14-15,29-32,34-42,45-47,77-79,97H,10-13,16-28,61-62H2,1-6H3,(H,66,84)(H,67,93)(H,68,89)(H,69,87)(H,70,90)(H,71,92)(H,72,86)(H,73,88)(H,74,91)(H,75,85)(H,80,81)(H,82,83)(H,95,96)(H4,63,64,65)/t31-,32-,34+,35+,36+,37+,38+,39+,40+,41+,42+,45+,46+,47+/m1/s1

InChI Key

RJEAEIUDNCLZNN-VUZGFOMDSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N

Solubility

not available

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.